Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI) is a compound with a unique structure that includes an amino group, a butanoic acid backbone, and a sulfinimidoyl group.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- involves several steps. One common method includes the reaction of butanoic acid derivatives with appropriate sulfinimidoyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Chemischer Reaktionen
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinimidoyl group to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- involves its interaction with specific molecular targets. The sulfinimidoyl group can form strong bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-amino-4-(S-butylsulfonimidoyl)butanoic acid: This compound has a butyl group instead of a methyl group, which can alter its chemical properties and applications.
2-amino-4-(S-methylsulfonimidoyl)butanoic acid: This compound has a sulfonimidoyl group instead of a sulfinimidoyl group, affecting its reactivity and stability.
Eigenschaften
CAS-Nummer |
1115-85-1 |
---|---|
Molekularformel |
C5H12N2O2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2-amino-4-(methylsulfinimidoyl)butanoic acid |
InChI |
InChI=1S/C5H12N2O2S/c1-10(7)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) |
InChI-Schlüssel |
GDKPBBOEJXPASI-UHFFFAOYSA-N |
SMILES |
CS(=N)CCC(C(=O)O)N |
Kanonische SMILES |
CS(=N)CCC(C(=O)O)N |
Synonyme |
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.